Mesembranol

ADME Pharmacokinetics In Vitro Permeability

Mesembranol is a mesembrine-type alkaloid with potent SERT inhibition and caffeine-comparable intestinal permeability—superior oral formulation potential over lower-permeability analogs like mesembrenone and mesembrenol. Its clean serotonergic profile (reduced PDE4 activity) enables targeted pathway dissection without confounding off-target effects. Strong in silico PDE4 binding affinity (-8.0 kcal/mol) positions it as an underexplored scaffold for rational PDE4 inhibitor design. Validated anxiolytic-like efficacy in zebrafish larval models. Ideal for in vivo anxiety research, SAR studies, and CNS drug discovery. Purity ≥98%.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Cat. No. B1196526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembranol
Synonyms3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-1H-indol-6-ol
mesembranol
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3
InChIKeyKPMLOZVRLWHOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembranol: A Core Alkaloid in Sceletium tortuosum with a Distinct Pharmacological Profile


Mesembranol is a mesembrine-type alkaloid, characterized by an aryl-octahydroindole skeleton, and is one of the four major pharmacologically active alkaloids found in the South African medicinal plant Sceletium tortuosum (L.) N.E. Br. (syn. Mesembryanthemum tortuosum L.) [1]. Alongside mesembrine, mesembrenone, and mesembrenol, mesembranol contributes to the plant's traditional use for mood elevation and is a constituent in standardized extracts like Zembrin® [2]. Its presence and relative abundance can vary significantly depending on plant chemotype and geographical origin [3].

Mesembranol: Why In-Class Sceletium Alkaloids Cannot Be Interchanged for Research or Product Formulation


Within the Sceletium tortuosum alkaloid family, mesembrine, mesembrenone, mesembrenol, and mesembranol exhibit markedly different pharmacological profiles and physicochemical properties, precluding simple substitution. For instance, mesembrine is a highly potent serotonin transporter (SERT) inhibitor (Ki 1.4 nM) but a weak PDE4 inhibitor (IC50 7.8 µM) [1], while mesembrenone is a dual SERT/PDE4 inhibitor with sub-micromolar potency for both targets [1]. Mesembranol, conversely, presents a distinct selectivity profile, showing potent SERT inhibition with significantly reduced or absent PDE4 activity in certain contexts [2]. Furthermore, intestinal permeability varies considerably among these alkaloids, with mesembranol demonstrating permeability similar to the high-permeability standard caffeine, while mesembrenol and mesembrenone show significantly lower permeability . These divergences in target engagement and bioavailability underscore the critical need for compound-specific selection in pharmacological research and product development.

Mesembranol Procurement: Quantified Differentiation Against Mesembrine, Mesembrenone, and Mesembrenol


Intestinal Permeability of Mesembranol: Head-to-Head Comparison with Mesembrenone and Mesembrenol

In a direct comparative study using porcine intestinal tissue, mesembranol demonstrated high intestinal permeability, comparable to the high-permeability standard caffeine, and significantly greater than both mesembrenol and mesembrenone .

ADME Pharmacokinetics In Vitro Permeability

Anxiolytic-Like Efficacy of Mesembranol in a Zebrafish Model: Head-to-Head Comparison with Mesembrine, Mesembrenone, and Mesembrenol

In a comparative in vivo study assessing anxiety-related behavior in zebrafish larvae, mesembranol demonstrated a greater anxiolytic-like effect than mesembrine and mesembrenol, and was among the most effective alkaloids tested alongside mesembrenone [1].

Anxiolytic In Vivo Behavioral Pharmacology

Selective SERT Inhibition by Mesembranol Analog: Avoiding PDE4 Activity Compared to Mesembrenone

A patent disclosure demonstrates that (⁺)-6-epi-mesembranol can selectively inhibit the serotonin transporter (SERT) while avoiding inhibition of phosphodiesterase-4 (PDE4), a key differentiator from dual-acting alkaloids like mesembrenone found in Sceletium extracts [1].

SERT PDE4 Selectivity Mechanism of Action

PDE4 Binding Affinity of Mesembranol: In Silico Comparison with Mesembrine and Mesembrenone

An in silico docking study comparing mesembrine, mesembrenone, and mesembranol found all three alkaloids to have comparable, favorable binding energies to the PDE4 receptor, with mesembranol's estimated free binding energy (-8.0 kcal/mol) being similar to mesembrine (-8.1 kcal/mol) and mesembrenone (-8.2 kcal/mol) [1].

PDE4 In Silico Binding Affinity Drug Design

Optimal Research and Product Development Applications for Mesembranol Based on Quantitative Differentiation


Orally Bioavailable Formulation Research

Given mesembranol's intestinal permeability, which is comparable to the high-permeability standard caffeine and superior to both mesembrenone and mesembrenol , it is a strong candidate for oral formulation development. Researchers aiming to maximize oral bioavailability of a Sceletium-derived alkaloid should prioritize mesembranol over its lower-permeability analogs.

Isolated Serotonergic Mechanism Studies

For studies requiring a clean dissection of serotonergic pathways without PDE4-mediated confounding effects, a mesembranol analog (e.g., 6-epi-mesembranol) offers a selective SERT inhibition profile [1]. This is in stark contrast to mesembrenone, which exhibits dual SERT/PDE4 inhibition [2], and is therefore the compound of choice for investigating pure SERT pharmacology.

In Vivo Neurobehavioral Research in Alternative Models

The superior anxiolytic-like efficacy of mesembranol and mesembrenone over mesembrine and mesembrenol in the zebrafish larval model [3] identifies these two alkaloids as the most promising leads for further in vivo anxiety research. Mesembranol is a critical tool for comparative pharmacology studies aimed at understanding structure-activity relationships (SAR) in this alkaloid class.

PDE4-Targeted Drug Discovery Scaffold

In silico data demonstrates that mesembranol possesses a strong binding affinity for PDE4 (-8.0 kcal/mol), comparable to its more potent analogs [4]. This positions mesembranol as a valuable and underexplored chemical scaffold for the rational design of novel PDE4 inhibitors, especially for researchers seeking to modify a base structure that may have a distinct selectivity profile.

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